Freselestat's Mechanism of Action in Acute Lung Injury: A Technical Guide
Freselestat's Mechanism of Action in Acute Lung Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and significant mortality.[1] A key player in the pathophysiology of ALI/ARDS is the excessive activity of neutrophil elastase (NE), a potent serine protease released by activated neutrophils.[2][3] Freselestat (also known as Sivelestat or ONO-5046) is a specific, small molecule inhibitor of neutrophil elastase that has been investigated as a therapeutic agent for these conditions. This technical guide provides an in-depth overview of the mechanism of action of Freselestat in acute lung injury, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Neutrophil Elastase in Acute Lung Injury
Neutrophil elastase is a powerful protease stored in the azurophilic granules of neutrophils.[4] During an inflammatory response, such as in ALI/ARDS, neutrophils are recruited to the lungs and release NE into the extracellular space. While NE plays a role in host defense by degrading bacterial proteins, its excessive and unregulated activity in the lung tissue is detrimental. It contributes to the breakdown of essential extracellular matrix components like elastin, leading to alveolar-capillary barrier dysfunction, increased permeability, and pulmonary edema.[5] Furthermore, NE can cleave and activate pro-inflammatory cytokines, amplifying the inflammatory cascade. Therefore, inhibiting the activity of neutrophil elastase presents a promising therapeutic strategy for mitigating the lung damage seen in ALI/ARDS.
Freselestat: A Competitive Inhibitor of Neutrophil Elastase
Freselestat is a synthetic, competitive inhibitor of human neutrophil elastase.[6] Its mechanism of action is centered on its ability to specifically bind to the active site of NE, thereby preventing the enzyme from degrading its natural substrates in the lung.
Quantitative Data on Freselestat's Inhibitory Activity
The potency and selectivity of Freselestat have been characterized in various in vitro studies. The following table summarizes key quantitative data regarding its inhibitory activity against neutrophil elastase.
| Parameter | Value | Species | Reference |
| IC50 | 44 nM | Human | [6] |
| 19 nM - 49 nM | Human, Rabbit, Rat, Hamster, Mouse | [2][6] | |
| Ki | 200 nM | Human | [6] |
| Selectivity | Does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G at concentrations up to 100 µM. | Not Specified | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Signaling Pathways and Cellular Mechanisms
The therapeutic effects of Freselestat in acute lung injury are a direct consequence of its inhibition of neutrophil elastase. This intervention modulates several downstream signaling pathways and cellular processes that are central to the pathogenesis of ALI.
Caption: Mechanism of Freselestat in attenuating acute lung injury.
Key Preclinical and Clinical Evidence
The efficacy of Freselestat has been evaluated in both preclinical animal models of ALI and in clinical trials involving patients with ALI/ARDS.
Preclinical Studies
In various animal models, Freselestat has been shown to reduce the severity of acute lung injury. For instance, in a rat model of hemorrhagic shock, intravenous infusion of Freselestat (10 mg/kg/h) significantly suppressed lung injury and reduced the levels of TNF-α and iNOS gene expression.[6] Intratracheal administration of Freselestat in hamsters protected against lung hemorrhage induced by human neutrophil elastase, with an ID50 of 82 µg/kg.[6]
Clinical Trials
Clinical trials of Freselestat in patients with ALI/ARDS have yielded mixed results. Some studies have suggested that Freselestat may improve pulmonary function and reduce the duration of mechanical ventilation.[6][7] However, a large, multicenter, double-blind, placebo-controlled trial (the STRIVE study) did not show a significant effect of intravenous Freselestat on 28-day all-cause mortality or ventilator-free days in a broad population of patients with acute lung injury.[3][8] These conflicting results highlight the complexity of ALI/ARDS and the challenges of translating preclinical findings to the clinical setting.
Detailed Experimental Protocols
To provide a practical resource for researchers, this section outlines the detailed methodologies for key experiments used to evaluate the mechanism and efficacy of Freselestat in the context of acute lung injury.
In Vitro Neutrophil Elastase Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against neutrophil elastase.
Materials:
-
Neutrophil Elastase (human)
-
Fluorogenic substrate for neutrophil elastase (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Triton X-100)
-
Freselestat (or other test inhibitors)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission wavelengths specific to the substrate)
Procedure:
-
Prepare a stock solution of Freselestat in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of Freselestat in Assay Buffer.
-
In a 96-well plate, add a fixed amount of human neutrophil elastase to each well.
-
Add the different concentrations of Freselestat to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader in kinetic mode.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for an in vitro neutrophil elastase inhibition assay.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This protocol details a common method for inducing an ALI-like phenotype in mice to study the in vivo effects of therapeutic agents.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Intratracheal instillation device (e.g., MicroSprayer)
-
Freselestat for administration (e.g., intraperitoneal injection or intravenous infusion)
Procedure:
-
Anesthetize the mice via intraperitoneal injection.
-
Position the mouse in a supine position on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully insert the intratracheal instillation device into the trachea.
-
Instill a solution of LPS in sterile saline (typically 1-5 mg/kg) into the lungs. A control group should receive saline only.
-
Suture the incision and allow the mice to recover.
-
Administer Freselestat at the desired dose and time point (e.g., before or after LPS challenge).
-
At a predetermined time point (e.g., 24 or 48 hours post-LPS), euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue for analysis.
Analysis of Bronchoalveolar Lavage (BAL) Fluid
BAL fluid analysis provides critical information about the inflammatory state of the lungs.
Procedure:
-
Following euthanasia, cannulate the trachea of the mouse.
-
Instill a known volume of sterile, cold PBS (e.g., 1 mL) into the lungs and then gently aspirate.
-
Repeat the lavage process 2-3 times, pooling the recovered fluid.
-
Centrifuge the BAL fluid to separate the cells from the supernatant.
-
Resuspend the cell pellet for total and differential cell counts (e.g., using a hemocytometer and cytospin preparations with staining).
-
Use the supernatant for measuring total protein concentration (as an indicator of permeability) and cytokine levels (e.g., using ELISA or a multiplex assay).
Histological Scoring of Lung Injury
Histological examination of lung tissue provides a semi-quantitative assessment of the extent of lung damage.
Procedure:
-
Fix the collected lung tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut thin sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope in a blinded manner.
-
Score the lung injury based on several criteria, such as:
-
Alveolar congestion
-
Hemorrhage
-
Infiltration or aggregation of neutrophils in the airspace or vessel walls
-
Thickness of the alveolar wall/hyaline membrane formation
-
-
A numerical score is assigned for each parameter, and a total lung injury score is calculated.
Conclusion
Freselestat, as a specific inhibitor of neutrophil elastase, has a well-defined mechanism of action that targets a key driver of the pathophysiology of acute lung injury. By inhibiting the destructive activity of NE, Freselestat has the potential to reduce inflammation, protect the integrity of the alveolar-capillary barrier, and mitigate the severity of lung damage. While preclinical studies have consistently demonstrated its efficacy, the translation to clinical benefit in a broad ALI/ARDS population remains a challenge. Future research may focus on identifying patient subpopulations who are most likely to respond to neutrophil elastase inhibition and on optimizing the timing and delivery of such therapies. The experimental protocols detailed in this guide provide a foundation for further investigation into the role of neutrophil elastase and the therapeutic potential of its inhibitors in acute lung injury.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [app.jove.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPS-induce acute lung injury (LPS nebulization, mice) [protocols.io]
